

Application Notes and Protocols for Administering Lactulose in Intestinal Permeability Studies

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Compound of Interest		
Compound Name:	Lactulose	
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These application notes provide a comprehensive overview and detailed protocols for utilizing **lactulose** in the assessment of intestinal permeability. The **lactulose**/mannitol (L/M) dual-sugar absorption test is a widely employed non-invasive method to evaluate the integrity of the intestinal barrier.

Introduction to the Lactulose/Mannitol Test

The **lactulose**/mannitol test is considered a gold standard for the functional measurement of intestinal permeability.[1] It involves the oral administration of two non-metabolized sugars, **lactulose** and mannitol. The principle of the test lies in the differential absorption pathways of these two molecules. Mannitol, a monosaccharide, is readily absorbed through the intestinal epithelial cells (transcellular pathway) and serves as a marker for the total absorptive surface area. **Lactulose**, a larger disaccharide, is only minimally absorbed and is thought to pass through the tight junctions between intestinal cells (paracellular pathway).[2][3]

An increase in the urinary **lactulose**/mannitol ratio (LMR) is indicative of increased intestinal permeability, often referred to as "leaky gut." This condition is associated with various diseases, including celiac disease, Crohn's disease, type 1 diabetes, and food allergies.[4] The L/M ratio is a reliable indicator as it minimizes the influence of non-mucosal factors such as gastric



emptying, intestinal transit, and renal clearance, since both sugars are affected equally by these variables.[4]

Experimental Protocols

The following protocols are provided as a guideline and may be adapted based on specific study requirements.

- Fasting: Subjects should fast overnight for a minimum of 8 hours prior to the test.[4][5][6][7]
 [8] Water is permitted during the fasting period.
- Dietary Restrictions: For 2-3 days leading up to the test, subjects should avoid high-intensity exercise and limit alcohol consumption.[5] On the day of the test, and during the urine collection period, foods and beverages containing fructose, lactose, mannitol, or other sugar alcohols should be avoided.[6][7][9]
- Medication Review: Unless otherwise directed by a physician, it is recommended to discontinue aspirin, other NSAIDs, laxatives, and antacids containing aluminum or magnesium hydroxide for 3 days before the test.[9]
- Dosage: A common dosage for adults consists of a solution containing 5 to 10 grams of lactulose and 2 to 5 grams of mannitol dissolved in approximately 100-200 mL of water.[4]
 For children, a typical dose is 2 ml/kg of body weight of a solution containing 250 mg/ml lactulose and 50 mg/ml mannitol, with a maximum of 20 ml.[10]
- Administration: After emptying their bladder of the first morning urine (which is discarded or collected as a baseline), the subject should ingest the entire sugar solution.[4][9] The time of ingestion should be recorded as the start time of the test.
- Duration: The standard urine collection period is 5 to 6 hours after ingesting the sugar solution.[1][4][9] Some studies have shown that a shorter 2-hour collection can provide comparable results for the L/M ratio.[10][11]
- Procedure: All urine passed during the collection period should be collected in a provided container.[4][9] To ensure adequate urine output, subjects should be encouraged to drink a minimum of 1000 mL of water during the collection period, typically starting one hour after ingesting the test solution.[4]



 Preservation and Storage: The collected urine should be stored in a cool place or refrigerated during the collection period. A preservative such as chlorhexidine (1 mL of 20 mg/mL) may be added to the collection container.[4] After the collection period, the total volume of urine is measured, and an aliquot (10-100 mL) is stored at -80°C until analysis.[4]

The concentrations of **lactulose** and mannitol in the urine are typically measured using High-Performance Liquid Chromatography (HPLC) with pulsed amperometric detection or Liquid Chromatography with Mass Spectrometry (LC-MS/MS).[4][10][12] Enzymatic assays are also available.[3]

Data Presentation and Interpretation

The results are expressed as the percentage of the ingested dose of each sugar excreted in the urine and the ratio of these percentages (**Lactulose**/Mannitol Ratio - LMR).

Table 1: Typical Urinary Excretion of Lactulose and Mannitol in Healthy Adults

Parameter	Median Percentage Excretion	Range
Lactulose	0.3550%	0.0204% - 1.8030%
Mannitol	12.300%	1.4800% - 43.7500%
Lactulose/Mannitol Ratio (LMR)	0.0317	0.0029 - 0.2510
Data adapted from a study on healthy volunteers.[4]		

An elevated LMR is indicative of increased intestinal permeability. Each laboratory should establish its own reference ranges.

Mandatory Visualizations



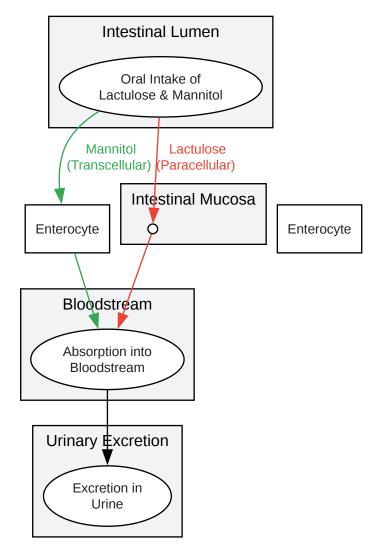


Figure 1: Conceptual Diagram of the Lactulose/Mannitol Test

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Caption: Conceptual Diagram of the Lactulose/Mannitol Test.



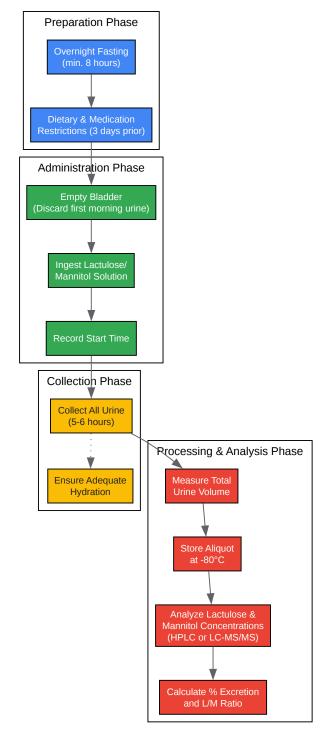


Figure 2: Experimental Workflow for Intestinal Permeability Assessment

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Caption: Experimental Workflow for Intestinal Permeability Assessment.



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